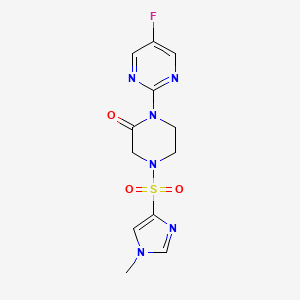
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FPMP, and its chemical formula is C14H16FN5O2S. FPMP is a piperazine derivative that has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of FPMP is not yet fully understood. However, it has been suggested that FPMP works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, FPMP has been found to inhibit the activity of thymidylate synthase, which is an enzyme that is required for the synthesis of DNA. By inhibiting the activity of thymidylate synthase, FPMP prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FPMP has been found to have several biochemical and physiological effects. In cancer cells, FPMP inhibits the activity of thymidylate synthase, which prevents the synthesis of DNA and leads to cell death. Additionally, FPMP has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which further contributes to cell death. In neurological disorders, FPMP has been found to improve cognitive function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPMP has several advantages for lab experiments. It is a potent inhibitor of thymidylate synthase, which makes it a valuable tool for studying the role of this enzyme in cancer cells. Additionally, FPMP has been found to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, FPMP also has several limitations for lab experiments. Its synthesis is complex and requires expertise in organic chemistry. Additionally, its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of studies that use FPMP.
Direcciones Futuras
There are several future directions for the study of FPMP. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of FPMP's mechanism of action, which could lead to the development of new cancer therapies. Additionally, FPMP could be studied for its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. Overall, FPMP is a promising compound that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
The synthesis of FPMP involves several steps. The first step involves the reaction of 5-fluoropyrimidine-2,4(1H,3H)-dione with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole. The resulting product is then treated with piperazine in the presence of a base to obtain FPMP. The synthesis of FPMP is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
FPMP has shown promising results in various scientific research studies. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. FPMP has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FPMP has been studied for its potential use as a diagnostic tool in medical imaging.
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O3S/c1-17-6-10(16-8-17)23(21,22)18-2-3-19(11(20)7-18)12-14-4-9(13)5-15-12/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFPRYBWXZWYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

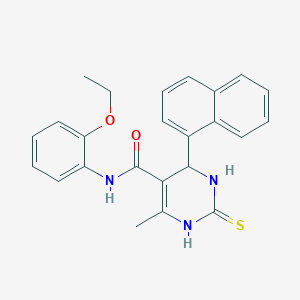
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2353874.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
![N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2353878.png)
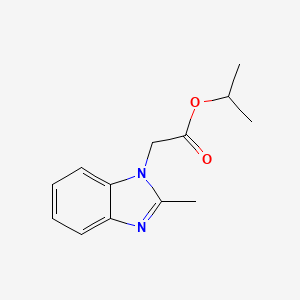
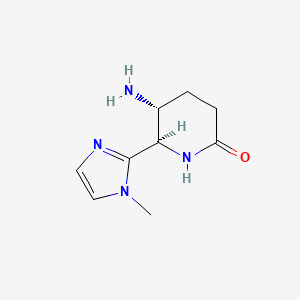
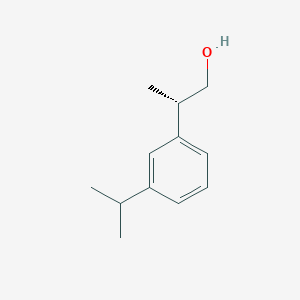
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)
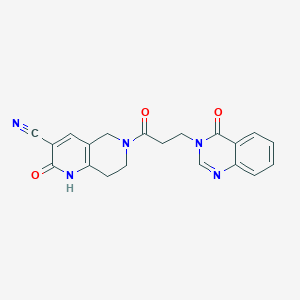
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)
![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)
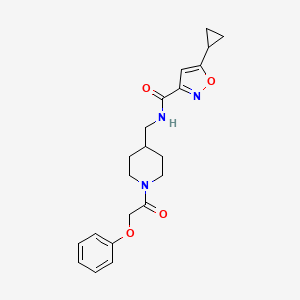
![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)